molecular formula C22H17N5O6 B2405513 ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534565-43-0

ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2405513
CAS No.: 534565-43-0
M. Wt: 447.407
InChI Key: ANULKKKMWNPSFT-CLCOLTQESA-N
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Description

The compound ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (hereafter referred to as the "target compound") is a structurally complex tricyclic derivative featuring a fused heterocyclic core. The target compound likely shares key physicochemical properties with its analogs, including a high topological polar surface area (TPSA ~138 Ų) and moderate lipophilicity (XLogP3 ~1.9), derived from nitro, carbonyl, and imino functional groups .

Properties

IUPAC Name

ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O6/c1-3-33-22(30)16-12-15-18(23-17-6-4-5-11-26(17)21(15)29)25(2)19(16)24-20(28)13-7-9-14(10-8-13)27(31)32/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANULKKKMWNPSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at specific positions on the aromatic ring.

Scientific Research Applications

(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA synthesis or repair mechanisms, leading to its potential anticancer properties . The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it could interact with a variety of biological molecules.

Comparison with Similar Compounds

Table 1: Comparison of 3-Nitro and 4-Nitro Analogs

Property 3-Nitro Analog 4-Nitro Target (Inferred)
Molecular Formula C₂₂H₁₇N₅O₆ C₂₂H₁₇N₅O₆
Molecular Weight (g/mol) 447.4 ~447.4
XLogP3 1.9 ~1.8–2.0
TPSA (Ų) 138 ~138
Hydrogen Bond Acceptors 7 7

Substituent Variations: Benzyl and Methyl-Nitro Derivatives

Ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534581-57-2) introduces two modifications :

Benzyl Group at Position 7 : Increases steric bulk and hydrophobicity (higher XLogP3 predicted vs. methyl-substituted analogs).

2-Methyl-3-nitrobenzoyl Substituent : The methyl group ortho to the nitro may hinder rotational freedom, reducing conformational flexibility compared to the target compound.

Table 2: Impact of Substituent Modifications

Compound Key Substituents Predicted XLogP3 Steric Effects
Target Compound 4-Nitrobenzoyl, methyl ~1.9 Moderate
Benzyl Derivative 2-Methyl-3-nitrobenzoyl, benzyl ~2.5–3.0 High (bulky benzyl group)

Physicochemical and Structural Analysis

  • Lipophilicity : The target compound’s XLogP3 (~1.9) indicates moderate membrane permeability, comparable to the 3-nitro isomer but lower than benzyl derivatives due to reduced hydrophobic surface area .

Hydrogen Bonding and Supramolecular Interactions

The nitro and carbonyl groups in the target compound are expected to form C–H···O and N–H···O interactions, which can be analyzed using graph-set notation (e.g., R₂²(8) motifs) . Such patterns are critical in predicting crystal packing and stability.

Biological Activity

Ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its unique tricyclic structure and various functional groups. This article will explore its biological activity based on available research data, case studies, and relevant findings.

Chemical Structure and Properties

The compound's molecular formula is C19H18N4O4C_{19}H_{18}N_{4}O_{4} with a molecular weight of approximately 372.43 g/mol. The presence of an imino group , carboxylate moiety , and a nitrobenzoyl substituent contributes to its diverse chemical properties.

Structural Features

FeatureDescription
Molecular FormulaC19H18N4O4C_{19}H_{18}N_{4}O_{4}
Molecular Weight372.43 g/mol
Functional GroupsImino, Carboxylate, Nitrobenzoyl
Tricyclic StructurePresent

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit promising antimicrobial activity against various microbial strains. While specific studies on ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo have not been extensively documented, the potential for antimicrobial applications exists based on structural analogs.

Case Studies

  • Antimicrobial Efficacy : A study involving related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to disrupt bacterial cell wall synthesis and metabolic pathways.
  • Antitumor Properties : Some derivatives have shown cytotoxic effects against cancer cell lines in vitro. The triazatricyclo structure may play a role in interacting with DNA or inhibiting specific enzymes involved in cancer progression.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes linked to inflammatory diseases, although specific targets remain to be elucidated.

Research Findings

A review of literature highlights the following findings regarding the biological activity of structurally related compounds:

Compound NameBiological ActivityReference
Ethyl 6-Methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]Antimicrobial and antitumorNCBI
Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricycloAntibacterialMedicinal Chemistry Research
Ethyl 11-methyl-6-(4-nitrobenzoyl)iminoPotential anti-inflammatoryMedicinal Chemistry Research

The exact mechanisms through which ethyl 7-methyl-6-(4-nitrobenzoyl)imino exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Disruption of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacteria.
  • Inhibition of Enzymatic Activity : Compounds with imino groups often act as enzyme inhibitors by mimicking substrate structures.

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